![molecular formula C11H7N B15071945 Cyclopenta[b]indole CAS No. 246-99-1](/img/structure/B15071945.png)
Cyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]indole is a nitrogen-containing heterocyclic compound that features a fused cyclopentane and indole ring system. This compound is of significant interest due to its presence in various bioactive natural products and pharmaceutically relevant molecules . This compound derivatives are known for their wide range of biological activities, including cytotoxic, antibacterial, and antifertility properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:
[3 + 2] Cycloaddition: This method involves the formal addition of indolylmethyl cations to alkenes, often using Lewis acids like tin(IV) chloride.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I)-Catalyzed Rautenstrauch Rearrangement: This method utilizes gold(I) catalysts to rearrange enynyl acetates into cyclopenta[b]indol-1-ones.
Bismuth(III)-Catalyzed Condensation: A condensation reaction catalyzed by bismuth(III) compounds.
Nazarov Cyclization: This method involves the cyclization of pentadienyl cations to form the this compound scaffold.
Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[b]indoles undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the cyclopenta[b]indole scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
Cyclopenta[b]indole and its derivatives have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopenta[b]indole compounds varies depending on their specific biological activity. For example:
Cytotoxicity: this compound derivatives like fischerindole L exhibit cytotoxicity by interfering with cellular processes in cancer cells.
Antifertility: Compounds like yuehchukene exert antifertility effects by modulating hormonal pathways.
Antibacterial Activity: Paspaline and other derivatives exhibit antibacterial activity by targeting bacterial cell walls or metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclopenta[b]indole can be compared with other similar compounds, such as:
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Cyclopenta[b]indoline: Similar to this compound but with a saturated nitrogen-containing ring, found in various natural products.
This compound stands out due to its unique fused ring system, which imparts distinct biological activities and synthetic versatility .
Propriétés
Numéro CAS |
246-99-1 |
|---|---|
Formule moléculaire |
C11H7N |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
cyclopenta[b]indole |
InChI |
InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H |
Clé InChI |
NJOSBMLKZKBELO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


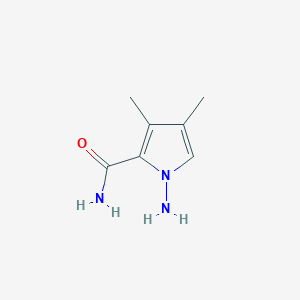
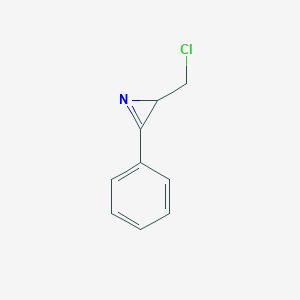
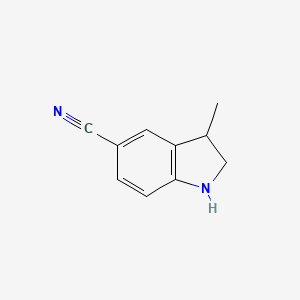
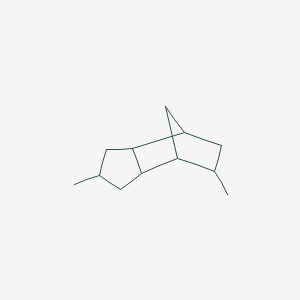
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
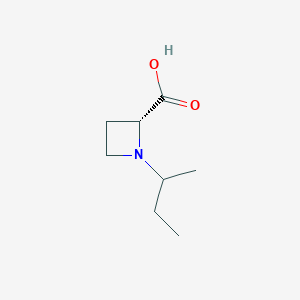
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
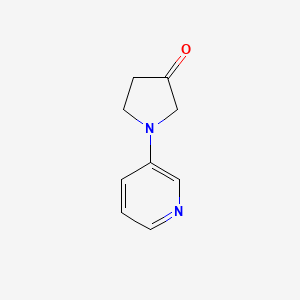
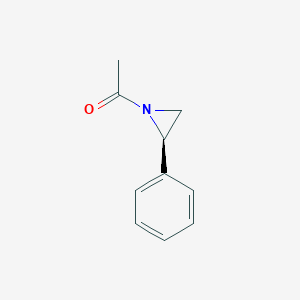

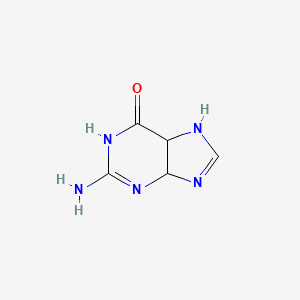

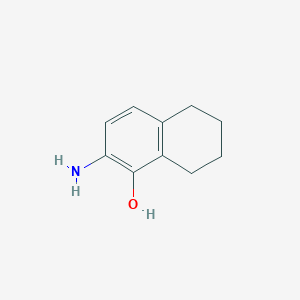
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
